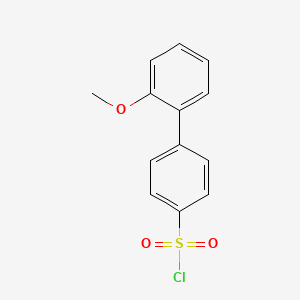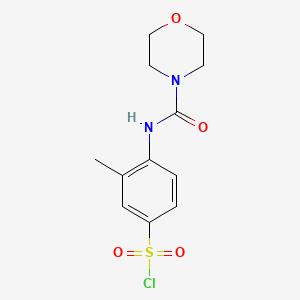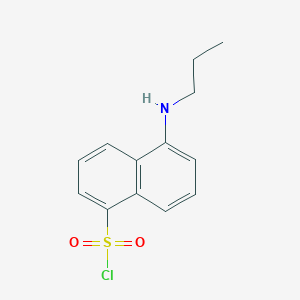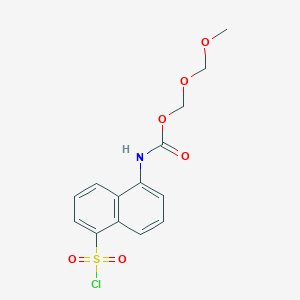
Methylaminonaphthalene-5-sulfonyl chloride
Descripción general
Descripción
. It is characterized by its bright yellow color and its ability to react with amines to form highly fluorescent derivatives, making it a valuable tool in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methylaminonaphthalene-5-sulfonyl chloride can be synthesized through the reaction of naphthalene-1-sulfonyl chloride with methylamine. The reaction typically involves heating the reactants in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but is carried out in larger reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The process may also include additional purification steps to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Methylaminonaphthalene-5-sulfonyl chloride undergoes several types of reactions, including:
Oxidation: It can be oxidized to form various derivatives, such as sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It readily reacts with amines to form fluorescent derivatives, which are useful in labeling and detection applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Amines are typically used as nucleophiles, and the reaction is carried out in solvents like dichloromethane or dimethylformamide (DMF).
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Fluorescent Derivatives: Resulting from substitution reactions with amines.
Aplicaciones Científicas De Investigación
Methylaminonaphthalene-5-sulfonyl chloride is extensively used in scientific research due to its fluorescent properties. It is commonly employed in:
Chemistry: As a reagent for labeling and detecting amines.
Biology: For tagging proteins and peptides in fluorescence microscopy and spectroscopy.
Medicine: In the development of diagnostic assays and imaging techniques.
Industry: In the production of fluorescent dyes and probes for various applications.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to react with amines to form fluorescent derivatives. The mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride group, resulting in the formation of a sulfonamide bond and the release of hydrogen chloride (HCl). The resulting fluorescent derivative can be detected using fluorescence spectroscopy or microscopy.
Molecular Targets and Pathways: The primary molecular target is the amine group, and the pathway involves the formation of a sulfonamide bond. The fluorescence properties of the resulting derivative are then utilized for detection and analysis.
Comparación Con Compuestos Similares
5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl chloride)
Naphthalene-1-sulfonyl chloride
Bromophenylsulfonyl chloride
Propiedades
IUPAC Name |
5-(methylamino)naphthalene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-13-10-6-2-5-9-8(10)4-3-7-11(9)16(12,14)15/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDHCBCZTZVADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride](/img/structure/B7812930.png)
![4-[Bis(2-methoxyethyl)carbamoylamino]-2-chlorobenzenesulfonyl chloride](/img/structure/B7812937.png)
![4-methoxy-3-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride](/img/structure/B7812939.png)






